molecular formula C14H18N2S B3084353 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-38-1

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084353
CAS No.: 1142212-38-1
M. Wt: 246.37 g/mol
InChI Key: NBMOITXYYHYVGV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring fused with a thiol group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with urea and acetone under acidic conditions to form the pyrimidine ring. The thiol group is then introduced through a nucleophilic substitution reaction using thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic and pyrimidine rings may also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: An α2-adrenoceptor agonist with a similar dimethylphenyl structure.

    Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic.

    Thiophene Derivatives: Compounds with a thiophene ring, known for their biological activities and material science applications.

Uniqueness

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is unique due to its combination of a pyrimidine ring with a thiol group and a dimethylphenyl substituent

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-6-5-7-12(11(10)2)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMOITXYYHYVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC(NC2=S)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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